4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline
Description
Properties
IUPAC Name |
4-(4-cyclopropylpiperazin-1-yl)-3,5-difluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3/c14-11-7-9(16)8-12(15)13(11)18-5-3-17(4-6-18)10-1-2-10/h7-8,10H,1-6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTHLHKFJBTXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=C(C=C(C=C3F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange and Catalytic Amination
The synthesis of 3,5-difluoroaniline, a critical precursor, is achieved via the reaction of 1,3,5-trichlorobenzene with alkali metal fluorides under polar aprotic solvents. As detailed in US5965775A, 3,5-difluorochlorobenzene is generated through halogen exchange, followed by amination with ammonia in the presence of copper catalysts (e.g., CuCl) and auxiliary metals (e.g., Fe, Ni) at 100–250°C. This method achieves >85% yield by suppressing competing defluorination reactions through optimized metal ratios.
Table 1: Reaction Conditions for 3,5-Difluoroaniline Synthesis
| Parameter | Optimal Value |
|---|---|
| Catalyst | CuCl/Fe (1:0.5 molar ratio) |
| Temperature | 180°C |
| Solvent | Dimethylacetamide |
| Reaction Time | 12–16 hours |
| Yield | 87% |
Alternative Nitration-Reduction Pathways
EP562435 describes a four-step route starting from 2,4,5-trichloronitrobenzene, involving sequential fluorination, nitration, and hydrogenation. While this method avoids high-temperature amination, it introduces challenges in separating polychlorinated byproducts.
| Component | Quantity/Value |
|---|---|
| Substrate | 3,5-Difluoro-4-chloronitrobenzene |
| Reagent | 4-Cyclopropylpiperazine |
| Solvent | DMSO |
| Base | Na2CO3 (2.0 equiv) |
| Temperature | 40°C |
| Yield | 78% |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of piperazine, while temperatures >60°C risk nitro group reduction. Kinetic studies indicate a second-order dependence on piperazine concentration.
Nitro Group Reduction to Aniline
Catalytic Hydrogenation
The nitro intermediate, 4-(4-cyclopropylpiperazin-1-yl)-3,5-difluoronitrobenzene, is reduced using H2/Pd-C in ethanol at 50 psi. Complete conversion occurs within 4 hours, yielding the target aniline with >95% purity.
Chemoselective Considerations
Competitive dehalogenation is mitigated by maintaining pH >9 via NH4OH addition. Over-reduction to hydroxylamine derivatives is negligible under these conditions.
Alternative Synthetic Routes
Direct Coupling of Preformed Piperazines
An alternative approach involves pre-synthesizing 4-cyclopropylpiperazine via cyclopropanation of piperazine using cyclopropanecarbonyl chloride, followed by Buchwald–Hartwig coupling with 3,5-difluoro-4-bromoaniline. However, palladium catalyst costs and lower yields (65–70%) limit scalability.
One-Pot Sequential Functionalization
A telescoped process combining amination and piperazine substitution in a single reactor reduces isolation steps but requires stringent temperature control to avoid side reactions.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms on the aniline ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has indicated that derivatives of 4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline exhibit significant antidepressant properties. The cyclopropylpiperazine moiety is known to enhance the selectivity and efficacy of compounds targeting serotonin receptors, particularly the 5-HT_1A receptor. A study demonstrated that modifications to this scaffold resulted in compounds with improved binding affinity and selectivity for serotonin receptors, which are crucial in treating depression .
1.2 Anticancer Properties
The compound has also been explored for its potential anticancer effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis. This activity is attributed to its ability to modulate histone deacetylase (HDAC) activity, which plays a critical role in cancer progression. A specific derivative was found to exhibit selective HDAC inhibitory activity, leading to reduced cell proliferation in cancer models .
Pharmacological Applications
2.1 Neuropharmacology
The pharmacological profile of this compound suggests its utility in neuropharmacology. Its interactions with neurotransmitter systems indicate potential applications in treating neurological disorders such as schizophrenia and anxiety disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
2.2 Antimicrobial Activity
Recent studies have reported antimicrobial properties associated with this compound. It has shown efficacy against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for further development into antimicrobial therapies .
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has led to materials with improved durability and resistance to environmental degradation .
3.2 Coatings and Composites
The compound's chemical stability makes it suitable for applications in coatings and composites that require resistance to solvents and chemicals. Research indicates that polymers derived from this compound can be used in protective coatings for industrial applications due to their superior performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 4-(4-cyclopropylpiperazin-1-yl)-3,5-difluoroaniline are influenced by substituent positions, halogen types, and core heterocyclic modifications. Below is a detailed comparison with key analogs:
Substituent Position Effects
3,5-Difluoroaniline Derivatives :
- Compound 9e (3,5-difluoroaniline derivative) exhibits potent antiviral activity (IC50 = 0.24 μM), attributed to synergistic meta-fluorine effects that enhance electron-withdrawing properties and target binding.
- In contrast, 9d (2,4-difluoroaniline derivative) is inactive, highlighting the criticality of meta-fluorine placement.
- Mono-Fluoro Analogs: 9b (3-fluoroaniline) shows moderate activity (IC50 = 1.4 μM), while 9a (2-fluoro) and 9c (4-fluoro) are inactive.
Halogen Substitution (Fluorine vs. Chlorine)
- Chlorinated Analogs: 9g (3,5-dichloroaniline) retains high activity (IC50 = 0.23 μM), comparable to 9e, suggesting halogen size and electronegativity differences (F vs.
Core Heterocycle Modifications
- Piperazine vs. Pyrazole: 4-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-3,5-difluoroaniline (CAS: 1288340-56-6) replaces the piperazine ring with a pyrazole. This modification introduces a trifluoromethyl group, increasing molecular weight (303.24 g/mol vs.
Cyclopropyl Group Retention :
Key Findings
Substituent Position : Meta-fluorine placement is critical for antiviral activity, with 3,5-difluoro derivatives outperforming ortho/para analogs.
Halogen Effects : Fluorine and chlorine at meta positions yield comparable potency, but chlorine may introduce divergent ADME profiles.
Heterocyclic Core : Piperazine and pyrazole cores offer distinct steric and electronic environments, influencing target selectivity and pharmacokinetics.
Synthesis : Scalable routes for 3,5-difluoroaniline enhance accessibility for derivative development.
Biological Activity
4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15F2N3
- Molecular Weight : 253.28 g/mol
- IUPAC Name : this compound
This compound features a cyclopropyl group attached to a piperazine ring, which is known to enhance its pharmacological properties.
Kinase Inhibition
Research has indicated that compounds similar to this compound exhibit significant inhibitory activity against various kinases. Notably, it has been associated with the inhibition of Spleen Tyrosine Kinase (SYK), which plays a crucial role in immune responses and is implicated in several diseases including cancer and autoimmune disorders .
Anticancer Activity
Studies have demonstrated that this compound shows promising anticancer activity. For instance, it has been evaluated in vitro against various cancer cell lines, showing selective cytotoxicity. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells .
Neuropharmacological Effects
The compound's piperazine moiety suggests potential neuropharmacological effects. Preliminary studies indicate that it may modulate serotonin and dopamine receptors, which could be beneficial for treating psychiatric disorders such as depression and anxiety .
Case Studies
- In Vitro Studies : A series of experiments conducted on human cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The IC50 values were determined to be in the low micromolar range .
- Animal Models : In vivo studies using mouse models of cancer have shown that administration of the compound led to reduced tumor growth and improved survival rates. These findings support its potential as an effective therapeutic agent against tumors resistant to conventional therapies .
The proposed mechanism of action for this compound includes:
- Kinase Inhibition : By inhibiting SYK and possibly other kinases, the compound disrupts signaling pathways critical for tumor growth and survival.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Neurotransmitter Modulation : Its interaction with neurotransmitter receptors may alter synaptic transmission, contributing to its neuropharmacological effects.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H15F2N3 |
| Molecular Weight | 253.28 g/mol |
| Target Kinase | SYK |
| IC50 (A549 Cells) | Low micromolar range |
| Mode of Action | Kinase inhibition, apoptosis induction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline, and how can purity be optimized?
- Methodology :
- Step 1 : Synthesize 3,5-difluoroaniline via diazotization/Sandmeyer bromination using NaNO₂/HBr .
- Step 2 : React 3,5-difluoroaniline with 1-cyclopropylpiperazine (CAS 372-39-4 for 3,5-difluoroaniline; cyclopropylpiperazine derivatives in ). Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize side reactions.
- Step 3 : Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Fluorine chemical shifts (~-120 to -140 ppm in ¹⁹F NMR) help verify regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~ 298.15 g/mol).
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for verifying piperazine ring conformation .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood due to volatility (boiling point ~185°C) and flammability (flash point 75°C) .
- Storage : Keep in amber glass vials under nitrogen at -20°C to prevent oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the aniline core be addressed?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict electrophilic substitution sites. The 3,5-difluoroaniline moiety directs reactions to the para position relative to the amine .
- Experimental Validation : Use competitive reactions with iodine monochloride (ICl) to test predicted reactivity. Monitor via LC-MS to quantify product ratios .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology :
- Cross-Validation : Compare NMR data across solvents (e.g., DMSO vs. CDCl₃) to identify solvent-induced shifts or tautomerization.
- Dynamic NMR : For conformational flexibility in the piperazine ring, use variable-temperature NMR to detect coalescence of signals .
Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors (piperazine derivatives are common pharmacophores). Focus on cyclopropyl group interactions with hydrophobic pockets .
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor affinity (radioligand binding) against HEK-293 cells transfected with target receptors .
Q. What analytical methods are suitable for detecting degradation products under varying conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
